3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the fluorine atom with other nucleophiles, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial and anticancer properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a methoxy group.
N-fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
Uniqueness
3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its reactivity and biological activity. These features make it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-fluoro-N-(3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBBEYDTKROGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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